Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-
Overview
Description
4-amino-2,3,5,6-tetrafluorobenzaldehyde is an organic compound with the molecular formula C7H3F4NO It is a derivative of benzaldehyde, where the benzene ring is substituted with four fluorine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,5,6-tetrafluorobenzaldehyde is reacted with an amine source under specific conditions .
Industrial Production Methods
Industrial production of 4-amino-2,3,5,6-tetrafluorobenzaldehyde may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,3,5,6-tetrafluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-2,3,5,6-tetrafluorobenzoic acid.
Reduction: Formation of 4-amino-2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-amino-2,3,5,6-tetrafluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-2,3,5,6-tetrafluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrafluorobenzaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
4-amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical properties and reactivity.
4-bromo-2,3,5,6-tetrafluorobenzonitrile: Contains a bromine atom and a nitrile group, leading to different reactivity and applications
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Biological Activity
Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis and Characterization
The compound can be synthesized through the reaction of 4-amino-2,3,5,6-tetrafluoropyridine with benzaldehyde. The reaction typically involves the use of solvents such as ethanol or tetrahydrofuran (THF) to yield a Schiff base. The purity and structure of the resulting compound are confirmed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Antibacterial Properties
Benzaldehyde derivatives, including 4-amino-2,3,5,6-tetrafluoro-, have been evaluated for their antibacterial activity against various strains of bacteria. A study demonstrated that compounds derived from this benzaldehyde exhibited varying degrees of activity against both gram-positive and gram-negative bacteria.
Table 1: Antibacterial Activity of Benzaldehyde Derivatives
Compound | Concentration (µg/ml) | Activity against Escherichia coli | Activity against Staphylococcus aureus |
---|---|---|---|
4-amino-2-ethoxy-3,5,6-trifluoropyridine | 100 | Mild | Moderate |
200 | Moderate | Mild | |
250 | Significant | Mild | |
Control (Ampicillin) | - | High | High |
The results indicate that at higher concentrations (200-250 µg/ml), the fluorinated derivatives showed significant antibacterial activity compared to standard antibiotics like ampicillin .
Antifungal Properties
In addition to antibacterial properties, the compound has also been tested for antifungal activity. The same study reported that the synthesized Schiff bases displayed notable antifungal effects against Candida albicans, suggesting their potential use in treating fungal infections .
Case Studies and Research Findings
Several studies have explored the biological implications of benzaldehyde derivatives:
- Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of various fluorinated compounds derived from benzaldehyde. It highlighted that compounds with fluorine substituents often exhibit enhanced biological activity due to their increased lipophilicity and ability to interact with microbial membranes .
- Molecular Docking Studies : Computational analyses have been conducted to predict the interaction of benzaldehyde derivatives with bacterial proteins. These studies suggest that the presence of fluorine enhances binding affinity to target proteins involved in bacterial metabolism .
- Potential Therapeutic Applications : Given their antibacterial and antifungal properties, these compounds are being investigated for potential therapeutic applications in pharmaceuticals. Their effectiveness against resistant strains of bacteria is particularly noteworthy .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetrafluorobenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNRZCYDBHTQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471685 | |
Record name | Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119060-58-1 | |
Record name | Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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